

# spectroscopic analysis (NMR, IR, MS) of synthesized triazole compounds

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Compound of Interest

Compound Name: 1-(tosylmethyl)-1H-1,2,4-triazole

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A Comparative Guide to the Spectroscopic Analysis of Synthesized Triazole Compounds for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic data (NMR, IR, and MS) for two representative synthesized triazole compounds, a 1,2,3-triazole and a 1,2,4-triazole derivative, against a non-triazole heterocyclic analogue, 1-phenyl-1H-imidazole. Detailed experimental protocols and visualizations are included to support researchers in the characterization of novel synthesized compounds.

## **Comparative Spectroscopic Data**

The following tables summarize the key spectroscopic data for the selected compounds, allowing for a direct comparison of their spectral features.

Table 1: <sup>1</sup>H NMR Data Comparison (400 MHz, CDCl<sub>3</sub>)



Compound	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Assignment
1-benzyl-4-phenyl-1H-1,2,3-triazole	7.82 (d, J = 7.6, 2H, Ar-H), 7.72 (s, 1H, triazole-H), 7.45-7.28 (m, 8H, Ar-H), 5.58 (s, 2H, CH <sub>2</sub> )
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	13.99 (s, 1H, SH), 7.71-6.65 (m, 8H, Ar-H & Thiophene-H)
1-phenyl-1H-imidazole	7.86 (s, 1H, imidazole-H), 7.50-7.21 (m, 7H, Ar-H & imidazole-H)[1]

Table 2: <sup>13</sup>C NMR Data Comparison (100 MHz, CDCl<sub>3</sub>)

Compound	Chemical Shift (δ) ppm, Assignment
1-benzyl-4-phenyl-1H-1,2,3-triazole	148.2 (C-Ar), 134.7, 130.5, 129.1, 128.8, 128.7, 128.1, 125.7 (Ar-C), 119.5 (triazole-CH), 54.2 (CH <sub>2</sub> )
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	168.19 (C=S), 146.65 (C-Ar), 132.01, 130.21, 129.36, 128.70, 126.83, 117.33 (Ar-C & Thiophene-C)[2]
1-phenyl-1H-imidazole	137.2, 135.5, 130.3, 129.8, 127.4, 121.4, 118.2 (Ar-C & imidazole-C)[1]

Table 3: IR Data Comparison (KBr, cm<sup>-1</sup>)

Compound	Key Absorption Bands (cm <sup>-1</sup> ) and Assignments
1-benzyl-4-phenyl-1H-1,2,3-triazole	3133 (C-H aromatic), 1496 (C=C aromatic), 1222 (N-N=N), 1074 (C-N)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	3104-3038 (Ar-H), 1573 (C=N), 1472 (C=C), 1259 (C=S), 681 (C-S-C)[2]
1-phenyl-1H-imidazole	3130, 1598, 1502, 1315, 1065, 758



Table 4: Mass Spectrometry (MS) Data Comparison

Compound	m/z (Relative Intensity %) and Interpretation
1-benzyl-4-phenyl-1H-1,2,3-triazole	235 (M+, 45), 116 (10), 91 (100, [C7H7]+), 77 (8)
4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol	Expected [M] <sup>+</sup> at m/z 259. Fragmentation may involve loss of S, SH, and cleavage of the thiophene and phenyl rings.[2]
1-phenyl-1H-imidazole	144 (M+, 100), 117 (15), 90 (20), 77 (30, [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> )

## **Experimental Protocols**

Detailed methodologies for the key spectroscopic analyses are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS. Data processing involves Fourier transformation and baseline correction.

### Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are typically scanned over a range of 4000-400 cm<sup>-1</sup>.

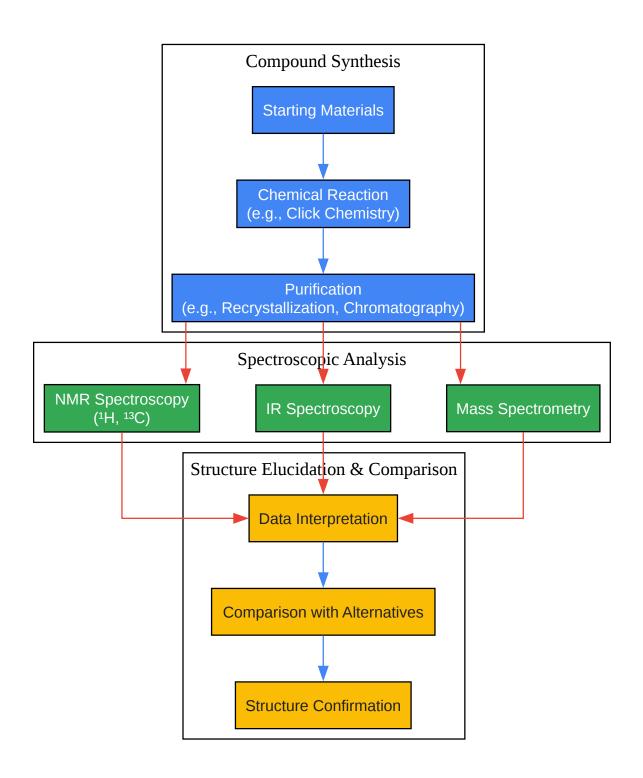
#### **Mass Spectrometry (MS)**

Mass spectra are obtained using an electron ionization (EI) mass spectrometer, typically operating at 70 eV. The samples are introduced via a direct insertion probe. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported.

#### **Visualizations**



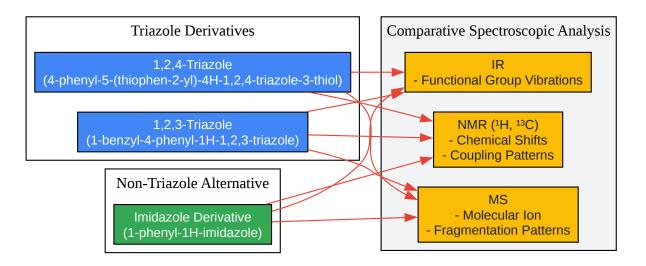
The following diagrams illustrate the experimental workflow and the logic of the comparative analysis.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.



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Caption: Logic for Comparative Spectroscopic Analysis.

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#### References

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- 2. files.core.ac.uk [files.core.ac.uk]
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